2-(6-Chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid
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Overview
Description
The compound “2-(6-Chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid” is a type of benzo[b][1,4]oxazin-2-one . These compounds are an important class of heterocycles due to their ubiquity in natural products and pharmaceuticals . They display diverse bioactivities such as anti-mycobacterial, anti-inflammatory, anti-hypertensive, anti-fungal, D2 receptor antagonist, antitumor, and inhibitor of platelet aggregation .
Synthesis Analysis
The synthesis of benzo[b][1,4]oxazin-2-one derivatives has been achieved through various methods. One efficient and mild one-pot convergent synthesis protocol involves the Mitsunobu reaction and sequential cyclization . Another method involves a TFA-catalyzed synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones via a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids .Molecular Structure Analysis
The molecular structure of these compounds can be determined using techniques such as 1H NMR and 13C NMR . For example, the 1H NMR spectrum of a similar compound showed multiple peaks indicating the presence of various types of hydrogen atoms in the molecule .Chemical Reactions Analysis
Benzo[b][1,4]oxazin-2-ones can undergo various chemical reactions. For instance, a microwave-assisted, palladium-catalyzed regioselective halogenation of 3-phenyl-2H-benzo[b][1,4]oxazin-2-ones has been demonstrated using inexpensive and readily available N-halosuccinimide .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various techniques. For instance, the melting point can be determined using a melting point apparatus . The FT-IR spectrum can provide information about the functional groups present in the molecule .Scientific Research Applications
Antimicrobial Activity
Compounds including 2-(6-Chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid have been studied for their antimicrobial properties. A study synthesized various pyrazoline derivatives bearing 1,4-benzoxazinone and evaluated their antimicrobial effectiveness. These compounds were found to have notable antimicrobial activity, indicating potential applications in fighting bacterial infections (Raviteja, Lingaiah, & Rajeeva, 2017).
Synthesis and Antibacterial Evaluation
Another study focused on the synthesis of analogues like {(6-chloro-3-oxo-3,4-dihydro-2H-1,4benzoxazin-2-yl)acetic acid} and evaluated their antibacterial activity against various bacterial strains. These compounds showed good activity against certain bacterial strains, further demonstrating their potential in antibacterial applications (Kadian, Maste, & Bhat, 2012).
Safety and Hazards
Future Directions
The future directions in the research of benzo[b][1,4]oxazin-2-ones could involve the development of more efficient synthesis methods, exploration of their biological activities, and their application in the synthesis of key intermediates of drug candidates . Further studies could also focus on the development of simple protocols for the construction of aryl halides .
Mechanism of Action
Target of Action
It has been reported that similar compounds have shown potent antioxidant activities . Antioxidants typically target reactive oxygen species (ROS) in the body, neutralizing them to prevent cellular damage.
Mode of Action
They do this by donating an electron to the ROS, rendering them harmless and preventing them from causing cellular damage .
Biochemical Pathways
The compound is likely involved in the body’s oxidative stress response pathways. By neutralizing ROS, it helps to maintain the balance of these species within cells, preventing oxidative stress and the associated damage to cellular components .
Result of Action
As a potent antioxidant, this compound can help to protect cells from the damaging effects of ROS. This includes preventing damage to cellular components such as proteins, lipids, and DNA, which can lead to cell death and contribute to various diseases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other antioxidants can enhance its effects, while certain conditions, such as high temperatures or pH extremes, may affect its stability. Additionally, the presence of certain enzymes or transport proteins can influence its absorption and distribution within the body .
Properties
IUPAC Name |
2-(6-chloro-2-oxo-3H-1,4-benzoxazin-4-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO4/c11-6-1-2-8-7(3-6)12(4-9(13)14)5-10(15)16-8/h1-3H,4-5H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDGDNUEKOXTSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC2=C(N1CC(=O)O)C=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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